molecular formula C8H8N4OS B13706861 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13706861
M. Wt: 208.24 g/mol
InChI Key: FAWSHRPCVJPVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole is a chemical compound based on the versatile 1,3,4-thiadiazole heterocyclic scaffold, which is recognized in medicinal chemistry for its broad spectrum of pharmacological potential. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine and pyridazine rings, a feature that allows its derivatives to interact effectively with various biological targets and often results in enhanced lipophilicity, good cell permeability, and promising oral bioavailability . The mesoionic nature of the 1,3,4-thiadiazole ring enables compounds to cross cellular membranes efficiently and engage in strong interactions with biomolecules such as proteins and DNA . Derivatives of 2-amino-1,3,4-thiadiazole are extensively investigated for their antimicrobial properties, demonstrating significant activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, this scaffold shows considerable promise in anticancer research. The 2-amino-1,3,4-thiadiazole structure serves as a foundation for developing agents that can inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH), focal adhesion kinase (FAK), and topoisomerase II . The introduction of an aromatic substituent, such as the 3-methoxy-4-pyridyl group in this compound, at the 5th position of the thiadiazole ring is a common structural modification known to influence the compound's efficacy and selectivity against specific cancer cell lines . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(3-methoxypyridin-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-6-4-10-3-2-5(6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12)

InChI Key

FAWSHRPCVJPVEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl₅)

  • Reagents: Thiosemicarbazide, 3-methoxy-4-pyridylcarboxylic acid, phosphorus pentachloride.
  • Procedure:
    • Mix molar ratios of thiosemicarbazide : carboxylic acid : PCl₅ = 1 : (1–1.2) : (1–1.2) in a dry vessel.
    • Grind the mixture at room temperature until the reaction completes.
    • After standing, add an alkaline solution to adjust pH to 8–8.2.
    • Filter, dry, and recrystallize the product.
  • Advantages:
    • Solid-phase reaction avoids solvents.
    • Mild conditions and short reaction time.
    • High yield (>91%).
    • Low toxicity and cost of PCl₅.
  • Reference: Chinese patent CN103936691A describes this method as efficient for 2-amino-5-substituted-1,3,4-thiadiazoles including aryl derivatives.

Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

  • Reagents: Thiosemicarbazide, 3-methoxy-4-pyridylcarboxylic acid, POCl₃.
  • Procedure:
    • Stir aromatic carboxylic acid with POCl₃ at room temperature for 20 minutes.
    • Add thiosemicarbazide and heat to 80–90 °C for 1 hour.
    • Cool, add water, reflux for 4 hours.
    • Basify to pH ~8 with sodium hydroxide.
    • Filter and recrystallize.
  • Yields: Typically high, often above 80%.
  • Notes: This method is widely used for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines with various substituents, including methoxy-pyridyl groups.

Mineral Acid Medium with Sulfuric Acid and Polyphosphoric Acid (PPA)

  • Reagents: Thiosemicarbazide, substituted carboxylic acid, sulfuric acid (15–35%), polyphosphoric acid (65–85%).
  • Procedure:
    • Mix thiosemicarbazide and carboxylic acid in the acid medium at 100–105 °C for several hours (e.g., 3 h).
    • Quench with water and extract product.
    • Adjust pH to neutral and isolate thiadiazole.
  • Yields: Around 90% reported for alkyl-substituted analogs; aryl derivatives expected to be similar.
  • Reference: CA1039290A patent describes this method for alkyl-substituted 2-amino-5-thiadiazoles but is adaptable to aryl derivatives.

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P) and Phosphorus Pentasulfide (P₂S₅)

  • Reagents: Carboxylic acid, thiosemicarbazide or hydrazide, P₂S₅ or Lawesson's reagent, T3P.
  • Procedure:
    • Combine carboxylic acid, thiosemicarbazide, and T3P with P₂S₅ in one pot.
    • Reaction proceeds efficiently with high yields.
  • Advantages:
    • One-pot synthesis reduces steps.
    • High purity and yield.
    • Broad functional group tolerance.
  • Yields: Typically high (30–90% depending on substrate).
  • Reference: Review article highlights this as a modern, efficient method for 1,3,4-thiadiazole derivatives.

Reaction Conditions and Yields Summary Table

Method Reagents & Conditions Temperature Reaction Time Yield (%) Notes
Solid-phase grinding (PCl₅) Thiosemicarbazide + 3-methoxy-4-pyridylcarboxylic acid + PCl₅ Room temperature Minutes to 1 hour >91 Mild, solvent-free, simple post-treatment
POCl₃ Cyclodehydration Thiosemicarbazide + acid + POCl₃ 80–90 °C ~1 hour + 4 h reflux 80–90 Widely used for aryl derivatives
Mineral acid (H₂SO₄ + PPA) Thiosemicarbazide + acid in sulfuric acid/PPA 100–105 °C ~3 hours ~90 Traditional, effective for alkyl/aryl
One-pot (T3P + P₂S₅) Acid + thiosemicarbazide + T3P + P₂S₅ Varies Varies 30–90 High purity, functional group tolerant

Mechanistic Insights and Research Discoveries

  • The reaction mechanism generally involves initial formation of an acylthiosemicarbazide intermediate from the carboxylic acid and thiosemicarbazide, followed by cyclodehydration to form the 1,3,4-thiadiazole ring .
  • Use of phosphorus pentachloride or phosphorus oxychloride promotes dehydration and ring closure under mild conditions.
  • The presence of electron-donating groups like methoxy on the pyridyl ring can influence reaction rates and yields , often favorably by stabilizing intermediates.
  • Recent studies have extended this methodology to synthesize novel 2-amino-5-aryl-1,3,4-thiadiazoles with diverse substituents, including 3-methoxy-4-pyridyl, for potential biological applications such as anticancer agents.
  • The one-pot method using T3P and P₂S₅ is emerging as a greener and more efficient alternative to traditional dehydrating agents, offering simplified workflows and reduced waste.

Example: Synthesis of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole via POCl₃ Method

Step Reagents & Conditions Notes
1 3-Methoxy-4-pyridylcarboxylic acid (3 mmol) + POCl₃ (10 mL) stirred 20 min at RT Activation of acid
2 Add thiosemicarbazide (3 mmol), heat at 80–90 °C for 1 h Cyclodehydration
3 Cool, add 40 mL water, reflux 4 h Hydrolysis and ring closure
4 Basify to pH 8 with 50% NaOH, stir Precipitation of product
5 Filter, dry, recrystallize Purification
Yield Typically >80% High purity product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with thiadiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, these compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole would depend on its specific biological target. Generally, thiadiazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Key analogues include:

Compound Name Substituent at Position 5 Key Features
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Lacks polar groups; minimal fluorescence effects
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence due to –OH group; charge transfer and aggregation effects
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl Electron-withdrawing nitro group; antimicrobial and antioxidant activity
2-Amino-5-(o-anisyl)-1,3,4-thiadiazole 2-Methoxyphenyl Methoxy group enhances lipophilicity; evaluated for pesticidal activity
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole 2,4-Dihydroxyphenyl Antiproliferative activity against cancer cells
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Trifluoromethyl Fluorinated substituent; used in agrochemical research

Key Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (in o-anisyl and 3-methoxy-4-pyridyl) and hydroxyl groups enhance fluorescence and charge transfer, while nitro and trifluoromethyl groups improve antimicrobial and pesticidal activity .
  • Heterocyclic vs. Aromatic Substituents : Pyridyl rings (as in the target compound) introduce nitrogen atoms, improving hydrogen bonding and solubility compared to purely aromatic substituents like phenyl .

Spectroscopic and Fluorescence Properties

  • Dual Fluorescence : Observed in TS due to the ortho-hydroxyl group, which facilitates molecular aggregation and charge transfer. This effect is absent in TB and nitro-substituted derivatives .
  • pH Sensitivity : The fluorescence of TS and TSF (2-hydroxy-5-sulfobenzoyl analogue) is pH-dependent, with emission spectra shifting under acidic or basic conditions. Pyridyl-containing analogues may exhibit similar pH-responsive behavior .
  • NMR Shifts: In Schiff base derivatives (e.g., N-(4-bromobenzylidene)-2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole), the disappearance of NH₂ peaks (δ 4.0 ppm) confirms successful condensation .
Antimicrobial and Antifungal Activity
  • Nitro-Substituted Derivatives: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole showed moderate activity against Staphylococcus aureus and Escherichia coli .
  • Triazole-Containing Analogues: Compounds with triazole rings (e.g., 2-amino-5-(2-aryl-triazol-4-yl)-1,3,4-thiadiazoles) exhibited slight activity against Candida albicans .
  • Pyridyl vs. Phenyl : Pyridyl substituents may enhance interactions with microbial enzymes due to nitrogen’s hydrogen-bonding capacity, though specific data for the target compound are pending .
Anticancer and Antiproliferative Activity
  • Dihydroxyphenyl Derivatives: 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated antiproliferative effects in leukemia and colon cancer models .
  • Schiff Base Analogues : VR24 and VR27 (with substituted benzylidene groups) showed promising IC₅₀ values in colon cancer cells .

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